
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine is a chemical compound with a molecular formula of C13H14N2O2. It is a member of the pyridine family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenoxy ring, which is further connected to a pyridine ring through an amine linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenoxy and pyridine rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
化学反应分析
Types of Reactions
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Hydroxy-2-methylphenoxy)pyridin-3-amine.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
作用机制
The mechanism of action of 4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenoxy)pyridin-3-amine
- 4-(3-Methylphenoxy)pyridin-3-amine
- 4-(3-Hydroxy-2-methylphenoxy)pyridin-3-amine
Uniqueness
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenoxy ring, along with the pyridine amine linkage, allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .
属性
CAS 编号 |
88220-10-4 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
4-(3-methoxy-2-methylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(16-2)4-3-5-12(9)17-13-6-7-15-8-10(13)14/h3-8H,14H2,1-2H3 |
InChI 键 |
WEUBFCNFLDZGSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1OC2=C(C=NC=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
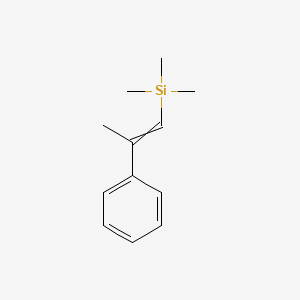
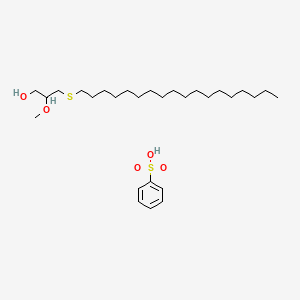
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
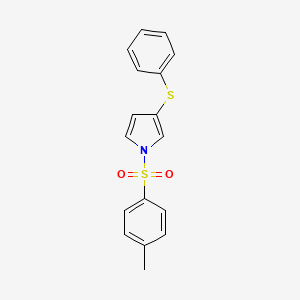
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
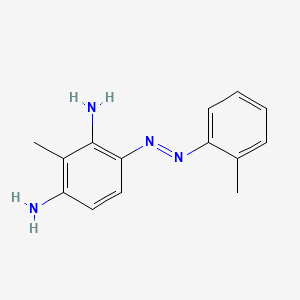
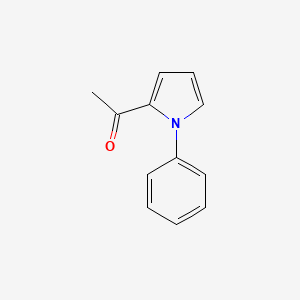

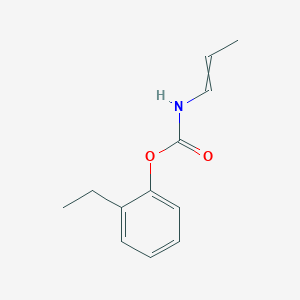
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)


